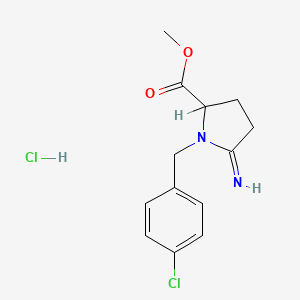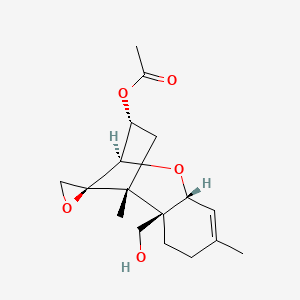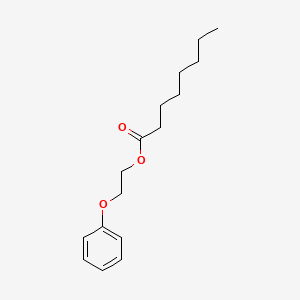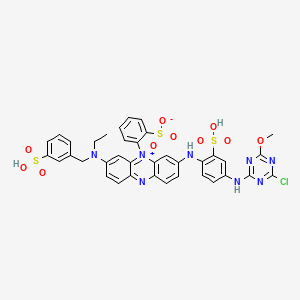
Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(sulphonatophenyl)phenazinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrogen 3-((4-((4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(sulphonatophenyl)phenazinium is a complex organic compound with a unique structure that includes multiple sulfonate groups, a triazine ring, and a phenazinium core. This compound is notable for its vibrant color and is often used as a dye in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenazinium core. The process includes:
Formation of the Phenazinium Core: This step involves the condensation of appropriate aromatic amines under acidic conditions to form the phenazinium structure.
Introduction of Sulfonate Groups: Sulfonation is carried out using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at specific positions on the aromatic rings.
Attachment of the Triazine Ring: The triazine ring is introduced through a nucleophilic substitution reaction, where the amino groups on the phenazinium core react with a chlorinated triazine derivative.
Final Modifications: Additional functional groups, such as the ethyl and methoxy groups, are introduced through alkylation and methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Sulfonation: Using automated systems to control the addition of sulfonating agents.
Efficient Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The phenazinium core can be oxidized to form different oxidation states, which can alter its color properties.
Reduction: Reduction reactions can convert the compound into its leuco form, which is colorless.
Substitution: The sulfonate groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
Oxidation Products: Various oxidized forms of the phenazinium core.
Reduction Products: Leuco forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the sulfonate groups.
科学的研究の応用
Chemistry
Dye Chemistry: Used as a dye in textile and paper industries due to its vibrant color and stability.
Analytical Chemistry: Employed as a staining agent in various analytical techniques.
Biology
Biological Staining: Used to stain cells and tissues in microscopy due to its affinity for biological molecules.
Biochemical Assays: Utilized in assays to detect specific biomolecules.
Medicine
Diagnostic Tools: Incorporated in diagnostic kits for detecting diseases.
Therapeutic Research: Investigated for potential therapeutic applications due to its interaction with biological targets.
Industry
Textile Industry: Widely used as a dye for fabrics.
Paper Industry: Applied in the coloring of paper products.
作用機序
The compound exerts its effects through interactions with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate biological tissues. The phenazinium core can intercalate with DNA, making it useful in staining and diagnostic applications. The triazine ring provides stability and resistance to degradation.
類似化合物との比較
Similar Compounds
Methylene Blue: Another phenazinium dye with similar staining properties.
Crystal Violet: A triphenylmethane dye used for similar applications.
Safranin: A biological stain with comparable uses in microscopy.
Uniqueness
Enhanced Stability: The presence of the triazine ring and multiple sulfonate groups provides greater stability compared to similar compounds.
Versatility: Its ability to undergo various chemical reactions makes it more versatile for different applications.
Water Solubility: The multiple sulfonate groups enhance its solubility in water, making it more effective in biological and industrial applications.
特性
CAS番号 |
93941-61-8 |
|---|---|
分子式 |
C37H31ClN8O10S3 |
分子量 |
879.3 g/mol |
IUPAC名 |
2-[3-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfoanilino]-7-[ethyl-[(3-sulfophenyl)methyl]amino]phenazin-5-ium-5-yl]benzenesulfonate |
InChI |
InChI=1S/C37H31ClN8O10S3/c1-3-45(21-22-7-6-8-26(17-22)57(47,48)49)25-13-16-28-32(20-25)46(30-9-4-5-10-33(30)58(50,51)52)31-18-23(11-14-27(31)41-28)39-29-15-12-24(19-34(29)59(53,54)55)40-36-42-35(38)43-37(44-36)56-2/h4-20H,3,21H2,1-2H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55) |
InChIキー |
QRZXUILWZOPQST-UHFFFAOYSA-N |
正規SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)OC)S(=O)(=O)O)N=C3C=C2)C7=CC=CC=C7S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


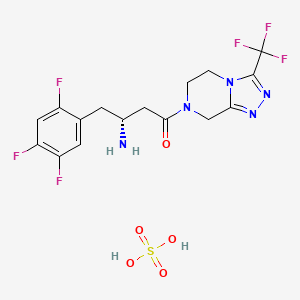
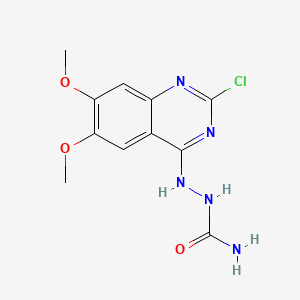

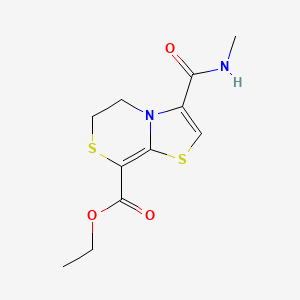
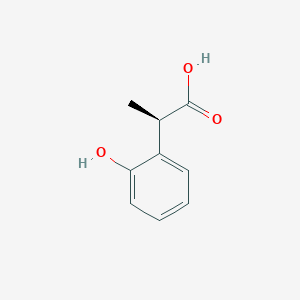
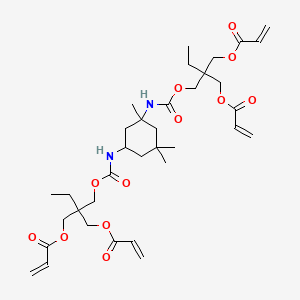

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12750020.png)

